molecular formula C12H25O3P B8358374 Diethyl oct-1-EN-1-ylphosphonate CAS No. 86789-64-2

Diethyl oct-1-EN-1-ylphosphonate

Cat. No.: B8358374
CAS No.: 86789-64-2
M. Wt: 248.30 g/mol
InChI Key: SFIPUAGMBWDDPI-UHFFFAOYSA-N
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Description

Diethyl oct-1-EN-1-ylphosphonate is a useful research compound. Its molecular formula is C12H25O3P and its molecular weight is 248.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

86789-64-2

Molecular Formula

C12H25O3P

Molecular Weight

248.30 g/mol

IUPAC Name

1-diethoxyphosphoryloct-1-ene

InChI

InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h11-12H,4-10H2,1-3H3

InChI Key

SFIPUAGMBWDDPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CP(=O)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 8 was repeated in the same manner as described except that the amount of each of palladium acetate and 1,3-bis(diphenylphosphino)propane was reduced to 1/10 and that the reaction was performed at 100° C. for 36 hours. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 100% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 98:2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl 1-octen-2-yl-phosphonate
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture of 5 mmol of 1-octyne, 5 mmol of dimethylphosphite and 0.025 mmol of palladium acetate and 1,3-bis(diphenylphosphino)propane (1.5 equivalents based on the palladium acetate) was reacted at 100° C. for 6 hours in the atmosphere of nitrogen. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 100% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 98:2.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.025 mmol
Type
catalyst
Reaction Step One
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Example 8 was repeated in the same manner as described except that 1,3-bis(dimethylphosphino)propane was substituted for 1,3-bis(diphenylphosphino)propane and that the reaction was carried out for 36 hours. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 85% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 94:6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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